Poststerone

説明

Poststerone analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- is a natural product found in Poranopsis discifera with data available.

作用機序

Target of Action

The primary target of Posterone is the progesterone receptor (PR) . PR is a master regulator of uterine function and plays a crucial role in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .

Mode of Action

Posterone, like progesterone, binds and activates its nuclear receptor, PR . This activation plays an important part in maintaining the endometrium during its preparation for pregnancy . The interaction of Posterone with its targets results in changes that are essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy .

Biochemical Pathways

Posterone affects several biochemical pathways. It is involved in the development and sexual maturation of the reproductive organs and orchestrates the menstrual cycle . Progesterone takes part in all the processes from the preparation of the uterine decidua, myometrium, and cervix during the menstrual cycle through blastocyst implantation .

Pharmacokinetics

The pharmacokinetics of Posterone involves its absorption, distribution, metabolism, and excretion (ADME). Progesterone, which Posterone is similar to, has a bioavailability of less than 2.4% when taken orally and 4-8% when administered via a vaginal micronized insert . It is primarily metabolized in the liver and excreted through bile and urine . The half-life of progesterone varies depending on the route of administration, ranging from 5-10 hours when taken orally to 14-50 hours when administered vaginally .

Result of Action

The action of Posterone results in molecular and cellular effects that are essential for reproduction. It is crucial for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low concentration of progesterone or an insufficient response to progesterone can cause infertility and pregnancy loss .

Action Environment

The action, efficacy, and stability of Posterone can be influenced by various environmental factors. For instance, the balance of other hormones in the body, such as estrogen, can impact the effectiveness of Posterone . Additionally, the presence of certain enzymes and proteins in the body can affect the metabolism and action of Posterone .

生物活性

Poststerone, a metabolite of the well-known anabolic compound 20-hydroxyecdysone (20E), has garnered attention for its potential biological activities, particularly in muscle growth and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is recognized as a significant in vivo metabolite of 20E, which is derived from plant sources and is often marketed as a dietary supplement for enhancing athletic performance and muscle growth. Research indicates that this compound exhibits anabolic properties similar to its parent compound, albeit with distinct mechanisms and effects.

- Muscle Fiber Growth : Studies have shown that this compound promotes an increase in muscle fiber size. In experimental models, it has been observed to enhance myofibrillar protein synthesis, which is crucial for muscle hypertrophy .

- Metabolic Effects : this compound influences various metabolic pathways, including lipid metabolism and glucose homeostasis. It has been noted to reduce blood glucose levels and improve lipid profiles in animal models .

- Hormonal Interactions : Unlike traditional anabolic steroids, this compound does not exhibit direct androgenic activity but may interact with other hormonal pathways, potentially influencing muscle growth through non-genomic mechanisms .

Case Studies

A recent study explored the effects of this compound on muscle fiber size in mice, demonstrating that it increases muscle mass similarly to 20E. The results indicated significant hypertrophy of muscle fibers compared to control groups .

In another case study involving human subjects taking ecdysteroids (including this compound), participants exhibited improvements in physical performance metrics such as strength and endurance after supplementation .

Pharmacokinetics

A Phase 1 study assessed the safety and pharmacokinetics of BIO101, a purified form of 20E. The findings revealed that this compound and its derivatives were present in measurable quantities in the bloodstream following administration, indicating effective absorption and metabolism .

| Parameter | Value |

|---|---|

| Mean Cmax | 171.85 ng/mL |

| Mean Half-Life | 2.4 - 4.9 hours |

| Renal Clearance | 4.05 - 5.05 L/h |

Biological Activity Table

The following table summarizes the key biological activities associated with this compound based on current research:

科学的研究の応用

Pharmacological Applications

Poststerone has been studied for its anabolic effects, particularly in muscle growth and recovery. Research indicates that this compound can increase muscle fiber size and overall muscle mass, similar to other anabolic agents like 20-hydroxyecdysone. In a study involving animal models, this compound administration led to significant increases in muscle cross-sectional areas in specific muscle groups, suggesting its potential use in treating conditions like sarcopenia and muscular dystrophies .

Case Study: Muscle Growth Enhancement

- Objective : To evaluate the effects of this compound on muscle growth.

- Method : Administration of this compound to a controlled group of rodents.

- Results : Increased muscle fiber size observed; specific increases in soleus and extensor digitorum longus muscles.

- : this compound may serve as an effective anabolic agent for muscle enhancement.

Metabolic Effects

This compound exhibits hypolipidemic properties, which could be beneficial in managing metabolic disorders such as obesity and diabetes. Studies have shown that ecdysteroids can improve lipid profiles and enhance glucose metabolism in mammalian models .

Table 1: Metabolic Effects of this compound

| Effect | Observed Outcome | Reference |

|---|---|---|

| Lipid Reduction | Decreased triglycerides and cholesterol levels | |

| Glucose Regulation | Improved insulin sensitivity | |

| Weight Management | Reduction in body fat percentage |

Sports Science

In the realm of sports science, this compound is being explored for its potential to enhance physical performance. Athletes and bodybuilders have shown interest in ecdysteroids for their ability to promote strength gains without the adverse effects commonly associated with anabolic steroids .

Case Study: Performance Enhancement in Athletes

- Participants : A group of competitive athletes.

- Intervention : Supplementation with this compound over a training period.

- Outcomes Measured : Strength tests, endurance trials, and recovery rates.

- Findings : Significant improvements noted in strength metrics and reduced recovery times compared to placebo.

Agricultural Applications

This compound also has applications in agriculture, particularly as a growth regulator in plants. Ecdysteroids have been shown to influence plant growth and development, enhancing resistance to pests and environmental stressors. This makes them valuable for sustainable agricultural practices .

Table 2: Agricultural Benefits of this compound

| Application | Benefit | Reference |

|---|---|---|

| Pest Resistance | Enhanced plant defense mechanisms | |

| Growth Regulation | Improved biomass accumulation | |

| Stress Tolerance | Increased resilience to drought |

Safety Profile Summary

- No significant adverse effects reported at therapeutic doses.

- Long-term studies required to assess chronic exposure risks.

- Regulatory frameworks still developing for ecdysteroid use in supplements.

化学反応の分析

Reactions of Poststerone

Molecular Rearrangements: Research indicates that reactions involving this compound derivatives can lead to molecular rearrangements. For example, reacting 20R-hydroxy this compound analogs with (diethylamino)sulfur trifluoride (DAST) can result in intramolecular rearrangements, yielding D-homo- or 13,14-seco-androstane structures .

Synthesis of Mammalian Metabolites: this compound can be synthesized from the phytoecdysteroid 20-hydroxyecdysone (20HE) through chemical reactions like Jones oxidation .

This compound Metabolism

In vivo studies: In studies analyzing the urinary excretion of ecdysterone, researchers identified and quantified ecdysterone and two metabolites: 14-deoxy-ecdysterone and 14-deoxy-poststerone . Ecdysterone was the most abundant analyte in post-administration urine samples . The metabolites, 14-deoxy-ecdysterone and 14-deoxy-poststerone, appeared later, reaching maximum concentrations at 8.5–39.5 hours and 23.3–41.3 hours, respectively .

Biological Activities and Interactions

Muscle Growth and Development: this compound exhibits biological activities, particularly in muscle growth and development. Research suggests it can increase muscle fiber size, similar to 20-hydroxyecdysone, indicating potential anabolic effects.

Metabolic Pathways: this compound's interaction with specific receptors may influence metabolic pathways related to growth and development. It can modulate protein synthesis pathways, similar to other anabolic steroids.

Detection and Analysis

LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the structure of this compound and its metabolites .

Fragment Analysis: QTOF-MS analysis of this compound yields specific fragments that can be explained through the cleavage of the side chain and losses of water molecules .

特性

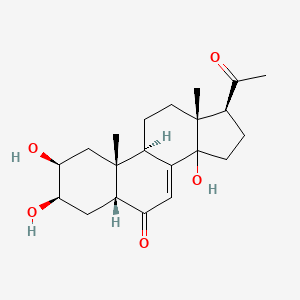

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQNGYIXVTQRR-BGEZKRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10162-99-9 | |

| Record name | Poststerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Poststerone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It's found in various plants, notably Cyanotis longifolia (Commelinaceae family) [] and ferns like Microsorum scolopendria []. It's also a metabolite of 20-hydroxyecdysone (20E), a more abundant phytoecdysteroid [, ].

A: In insects like silkworms (Bombyx mori), ingested Ponasterone A is metabolized into this compound through a series of hydroxylation and side-chain fission reactions [, ]. This process is part of the insect's detoxification mechanism for exogenous ecdysones.

ANone: this compound has the molecular formula C27H44O7 and a molecular weight of 480.63 g/mol.

A: Yes, several studies utilize NMR spectroscopy to analyze this compound. Researchers have used 13C NMR to compare this compound's structure with other 5β-hydroxylated phytoecdysteroids [] and 1H NMR to study the stereochemistry of its C‐20‐oxime derivatives [].

A: A study investigating the effects of 20E and its metabolites, including this compound, on skeletal muscle cell growth found no direct or synergistic effect with IGF-1 on cell proliferation or differentiation []. This suggests that the observed in vivo effects of 20E on muscle mass may be mediated through indirect mechanisms.

A: Research suggests that less polar derivatives of this compound, particularly its acetonides and dioxolane analogs, demonstrate significant chemo-sensitizing activity on cancer cells, enhancing their sensitivity to chemotherapeutics like doxorubicin, vincristine, and paclitaxel [, ]. This effect is observed in both drug-susceptible and multidrug-resistant (MDR) cancer cell lines, with a notable selectivity towards MDR cells overexpressing the ABCB1 multidrug transporter [].

A: Studies indicate that the presence of a substituted dioxolane moiety, such as acetonide, connected to the A-ring of this compound is crucial for its chemo-sensitizing activity without affecting P-gp efflux pump inhibition []. Modifications to the side chain, like introducing 6-oxime or oxime ether groups, enhance ABCB1 inhibitory activity while maintaining chemo-sensitizing potency [].

A: Yes, research has shown that certain 2,3-dioxolane derivatives of this compound can sensitize MDR cancer cells to doxorubicin without directly inhibiting P-gp efflux function []. This finding suggests a novel mechanism of action for these compounds and highlights their potential as promising leads for overcoming MDR in cancer treatment.

A: Yes, researchers are actively synthesizing new this compound derivatives, exploring various modifications to enhance their therapeutic potential. Recent examples include the development of trifluoromethylated this compound analogs [] and derivatives with an isoxaline ring in the side chain [].

A: Research on the metabolism of this compound in mammals, specifically male rats, reveals a complex metabolic pathway []. Further investigation is needed to fully elucidate the metabolic fate of this compound in mammalian systems.

A: Due to its anabolic effects, the World Anti-Doping Agency added ecdysterone, a related compound, to its monitoring list in 2020 []. While not explicitly listed, the consumption of this compound-containing foods might raise concerns regarding potential performance enhancement.

A: While plants are the primary sources of this compound, a study identified it as a metabolite of insect metamorphosing substances found in the marine organism Cyathula capitata []. This finding suggests a broader distribution of this compound and its related compounds in nature.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。